2-(2,5-dimethylphenyl)propanoic acid, with the molecular formula C₁₁H₁₄O₂ and CAS number 18288-28-3, is an organic compound characterized by a propanoic acid structure substituted with a 2,5-dimethylphenyl group. This compound exhibits a white crystalline appearance and is soluble in organic solvents while being relatively insoluble in water. Its chemical structure includes a carboxylic acid functional group (-COOH) attached to a propanoic backbone, which contributes to its reactivity and potential biological activity .
These reactions highlight the versatility of 2-(2,5-dimethylphenyl)propanoic acid in organic synthesis and industrial applications.
Several synthetic routes can be employed to produce 2-(2,5-dimethylphenyl)propanoic acid:
These methods provide flexibility depending on available reagents and desired yields.
2-(2,5-dimethylphenyl)propanoic acid finds applications across various fields:
Its unique chemical properties make it valuable for further research and development in these sectors.
Interaction studies are crucial for understanding how 2-(2,5-dimethylphenyl)propanoic acid interacts with biological systems. Preliminary investigations suggest potential interactions with enzymes involved in metabolic pathways. Additionally, studies on similar compounds indicate that modifications to the phenyl group can significantly alter binding affinities and biological effects. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 2-(2,5-dimethylphenyl)propanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-(2,5-Dimethylphenyl)propionic acid | 25173-75-5 | Different position of substitution on the phenyl ring |
| 4-(2,5-Dimethylphenyl)butanoic acid | Not listed | Longer carbon chain; potential for different reactivity |
| 2-Amino-2-(2,5-dimethylphenyl)propanoic acid | Not listed | Contains an amino group that may enhance biological activity |
The uniqueness of 2-(2,5-dimethylphenyl)propanoic acid lies in its specific substitution pattern on the aromatic ring, which may confer distinct properties compared to these similar compounds. This specificity can influence its reactivity and potential applications in pharmaceuticals and other fields .
The exploration of arylpropionic acids dates to the mid-20th century, coinciding with the development of NSAIDs such as ibuprofen and naproxen. While 2-(2,5-dimethylphenyl)propanoic acid itself was not explicitly documented in early literature, its structural analogs were synthesized during efforts to optimize anti-inflammatory agents with improved pharmacokinetic profiles. The compound’s discovery likely arose from systematic derivatization studies targeting the phenylpropanoic acid scaffold, a strategy common in medicinal chemistry to modulate steric and electronic properties.
Arylpropionic acids serve as critical intermediates in organic synthesis due to their bifunctional reactivity:
Recent studies focus on:
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(2,5-dimethylphenyl)propanoic acid [1] [2]. This designation reflects the hierarchical naming convention where the propanoic acid chain serves as the principal functional group, with the 2,5-dimethylphenyl substituent attached at the alpha position of the carboxylic acid [3] [4]. The molecular formula is definitively established as C₁₁H₁₄O₂, indicating a composition of eleven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms [1] [5].
The molecular architecture of 2-(2,5-dimethylphenyl)propanoic acid encompasses several critical structural elements that determine its chemical behavior and physical properties [8] . The compound features a phenyl ring bearing methyl substituents at the 2 and 5 positions, creating a specific electronic environment that influences molecular reactivity [1] [2]. The propanoic acid side chain is attached directly to the aromatic ring through a carbon-carbon bond, establishing a conjugated system that affects electronic distribution [10] [11].
Stereochemical analysis reveals that the alpha carbon of the propanoic acid moiety constitutes a chiral center when a hydrogen atom occupies the alpha position [8] . This chirality becomes particularly significant in biological systems where enantiomeric forms may exhibit differential activities [12] [13]. The spatial arrangement around this chiral center follows established Cahn-Ingold-Prelog priority rules, enabling precise stereochemical designation [8] [14].
| Structural Parameter | Value | Reference Compounds |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | Standard for phenylpropanoic acids [1] |
| Molecular Weight | 178.23 g/mol | Comparable to related derivatives [5] |
| Chiral Centers | 1 (alpha carbon) | Typical for arylpropanoic acids [12] |
| Aromatic Substitution | 2,5-dimethyl pattern | Distinct from other isomers [2] |
The aromatic ring system exhibits characteristic bond lengths and angles consistent with substituted benzene derivatives [15] [16]. Computational studies indicate that the methyl substituents at positions 2 and 5 create steric interactions that influence the overall molecular conformation [17] [18]. These substitution patterns affect the electronic density distribution across the aromatic system, influencing both chemical reactivity and spectroscopic properties [19] [20].
Tautomeric equilibria in 2-(2,5-dimethylphenyl)propanoic acid involve primarily the carboxylic acid functional group, where keto-enol tautomerism represents the predominant interconversion pathway [21] [22]. The carboxylic acid group exists predominantly in its standard form under normal conditions, with minimal contribution from enolic tautomers [10] [22]. This stability contrasts with beta-dicarbonyl compounds that exhibit more pronounced tautomeric behavior [21] [23].
Conformational analysis reveals multiple rotational isomers arising from rotation about the phenyl-propanoic acid bond [24] [12]. Quantum mechanical calculations demonstrate that the preferred conformational angle for the torsion of the phenyl-carbon alpha bond significantly influences the molecular properties [12] [25]. These conformational preferences are determined by a balance of steric interactions, electronic effects, and potential intramolecular hydrogen bonding [16] [26].
The conformational landscape includes both extended and folded conformations, with the extended anti conformation typically representing the global energy minimum [16] [27]. The gauche conformation, characterized by the side chain folded back toward the phenyl ring, represents a local minimum separated by rotational barriers [16] [17]. These conformational states exhibit distinct spectroscopic signatures that enable experimental verification of theoretical predictions [24] [28].
| Conformational State | Relative Energy (kJ/mol) | Dihedral Angle (degrees) | Population at 298 K |
|---|---|---|---|
| Anti (extended) | 0.0 | 180 | 65% [16] |
| Gauche (+) | 8.4 | +60 | 15% [16] |
| Gauche (-) | 8.4 | -60 | 15% [16] |
| Syn | 12.6 | 0 | 5% [16] |
Environmental factors such as solvent polarity significantly influence tautomeric equilibria and conformational preferences [21] [29]. Polar solvents tend to stabilize charged or polarized forms, while nonpolar environments favor less polar conformations [29] [22]. Temperature variations also affect the relative populations of conformational states through thermal activation over rotational barriers [27] [26].
Computational molecular modeling studies of 2-(2,5-dimethylphenyl)propanoic acid employ diverse theoretical approaches to elucidate structural and electronic properties [30] [19]. Density functional theory calculations using the B3LYP functional with various basis sets provide comprehensive insights into molecular geometry optimization and energetic profiles [20] [31]. These calculations reveal detailed information about bond lengths, bond angles, and dihedral angles that characterize the optimized molecular structure [15] [32].
Molecular dynamics simulations offer dynamic perspectives on conformational flexibility and intermolecular interactions [33] [34]. These studies demonstrate how thermal motion influences conformational sampling and reveal the timescales associated with conformational interconversions [33] [27]. The simulations also provide insights into solvent effects and how environmental factors modulate molecular behavior [33] [34].
Electronic structure calculations reveal the frontier molecular orbital characteristics that govern chemical reactivity [19] [35]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about electron donation and acceptance capabilities [25] [31]. These electronic properties correlate with experimental observations of chemical behavior and spectroscopic measurements [20] [35].
| Computational Method | Basis Set | Key Findings | Applications |
|---|---|---|---|
| DFT B3LYP | 6-31G(d) | Geometry optimization [20] | Structure validation [31] |
| DFT B3LYP | 6-311++G(d,p) | Electronic properties [32] | Reactivity prediction [35] |
| Molecular Dynamics | Force field | Conformational dynamics [33] | Solvent effects [34] |
| Quantum Mechanical | Various levels | Energetic profiles [25] | Property correlation [19] |
Computational studies of intermolecular interactions reveal how 2-(2,5-dimethylphenyl)propanoic acid molecules associate in condensed phases [30] [33]. These investigations provide insights into crystal packing arrangements, hydrogen bonding patterns, and van der Waals interactions [15] [34]. The computational results complement experimental structural determinations and enable prediction of physical properties such as melting points and solubility characteristics [30] [36].
The Friedel-Crafts alkylation represents one of the most direct and widely employed methodologies for synthesizing 2-(2,5-dimethylphenyl)propanoic acid derivatives [1] [2]. This electrophilic aromatic substitution reaction enables the direct attachment of alkyl groups to aromatic rings through the formation of carbocation intermediates under Lewis acid catalysis.
The fundamental mechanism involves several distinct steps: initial formation of the electrophilic carbocation through interaction between the alkyl halide and Lewis acid catalyst, nucleophilic attack by the aromatic ring electrons on the carbocation, and subsequent deprotonation to restore aromaticity while regenerating the catalyst [3] [4]. For 2-(2,5-dimethylphenyl)propanoic acid synthesis, the reaction typically employs 2,5-dimethylphenol or related substrates as the aromatic component.
Aluminum chloride emerges as the most effective Lewis acid catalyst, demonstrating superior performance with typical yields ranging from 65-75% under optimized conditions [3]. The reaction proceeds optimally at temperatures between 0-25°C, with reaction times of 1-4 hours providing the best balance between yield and selectivity. Alternative catalysts including iron(III) chloride, aluminum bromide, boron trifluoride, and zinc chloride have been evaluated, though they generally provide lower yields and reduced selectivity [5].
Critical optimization parameters include catalyst loading, typically requiring 100-120 mol% of aluminum chloride relative to the aromatic substrate [3]. Temperature control proves essential, as elevated temperatures above 25°C lead to increased side reactions and carbocation rearrangements, while temperatures below 0°C significantly reduce reaction rates. Solvent selection also impacts reaction outcomes, with dichloromethane providing approximately 8% higher yields compared to nitrobenzene or other chlorinated solvents.
The primary limitation of Friedel-Crafts alkylation involves potential carbocation rearrangements, particularly when using secondary or tertiary alkyl halides [2]. These rearrangements can lead to isomerization products and reduced regioselectivity. Additionally, the strongly activating methyl groups on the aromatic ring increase susceptibility to polyalkylation, necessitating careful control of reaction conditions and stoichiometry.
Beyond direct alkylation approaches, several carboxylic acid functionalization strategies enable access to 2-(2,5-dimethylphenyl)propanoic acid through modification of existing carboxylic acid derivatives [6] [7]. These methodologies exploit the inherent reactivity of the carboxyl group while maintaining the aromatic substitution pattern.
Grignard carboxylation represents a highly reliable approach, proceeding through formation of the corresponding Grignard reagent from 2-(2,5-dimethylphenyl)propyl halide precursors, followed by treatment with carbon dioxide [8] [9]. This methodology demonstrates excellent regioselectivity and typically affords yields of 70-90%. The reaction requires anhydrous conditions and inert atmosphere handling, proceeding through initial formation of the organomagnesium intermediate at -78°C, carboxylation with solid carbon dioxide, and acidic workup to liberate the carboxylic acid product.
Nitrile hydrolysis provides another effective synthetic route, particularly when 2-(2,5-dimethylphenyl)propanenitrile precursors are readily available [8]. Acid-catalyzed hydrolysis using concentrated sulfuric acid at temperatures of 100-150°C converts the nitrile functionality to the corresponding carboxylic acid with yields typically ranging from 75-95%. This methodology tolerates various substituents on the aromatic ring and proceeds through protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent hydrolytic cleavage.
Malonic acid condensation strategies offer access through Knoevenagel condensation between aromatic aldehydes and malonic acid derivatives [10]. The methodology involves condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of basic catalysts such as pyridine and piperidine at elevated temperatures (115°C). Subsequent decarboxylation yields the desired propanoic acid product, though yields are typically moderate (60-80%) due to competing decarboxylation pathways.
Advanced functionalization approaches leverage modern cross-coupling methodologies and decarboxylative processes [7]. Metallaphotoredox catalysis enables direct functionalization of preformed carboxylic acids, allowing late-stage modification and diversification. These approaches demonstrate excellent functional group tolerance and enable access to complex molecular architectures through C-C bond formation processes.
Industrial-scale production of 2-(2,5-dimethylphenyl)propanoic acid requires optimization of synthetic routes for economic viability, environmental compliance, and consistent product quality. The industrial approach typically emphasizes process robustness, waste minimization, and scalable purification methodologies.
The preferred industrial route employs a modified Friedel-Crafts alkylation using continuous flow reactor technology to ensure precise temperature control and improved heat management [11]. Raw material preparation requires high-purity 2,5-dimethylphenol (>99.5% purity) with stringent moisture control (<0.1%) to prevent catalyst deactivation. The alkylation reaction operates at 15-20°C with residence times of 2-4 hours, utilizing aluminum chloride catalyst loadings optimized for economic efficiency.
Process intensification strategies include implementation of automated dosing systems for precise stoichiometric control and advanced heat exchange systems to manage the highly exothermic nature of Friedel-Crafts reactions [3]. Continuous monitoring through in-process analytical techniques, including real-time infrared spectroscopy and gas chromatography, ensures consistent product quality and enables rapid response to process deviations.
Product separation employs multistage distillation under reduced pressure (50-200 mmHg) at temperatures of 80-120°C to prevent thermal decomposition [12]. The distillation design incorporates structured packing materials to enhance separation efficiency and reduce energy consumption. Vapor-liquid equilibrium modeling guides column optimization and ensures consistent separation performance.
Waste management strategies focus on catalyst recovery and recycling, utilizing precipitation and filtration techniques to isolate aluminum chloride for reuse. Organic waste streams undergo treatment through solvent recovery systems, achieving >95% solvent recycle rates. Aqueous waste treatment incorporates neutralization and biological treatment processes to meet environmental discharge standards.
Quality control systems implement statistical process control methodologies with real-time monitoring of critical quality attributes. Final product specifications require >98% assay with stringent limits on residual solvents, catalyst residues, and organic impurities. Analytical validation employs orthogonal analytical techniques including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.
The mechanistic understanding of 2-(2,5-dimethylphenyl)propanoic acid synthesis provides crucial insights for reaction optimization and predictive synthetic planning. Detailed mechanistic studies reveal the complex interplay between electronic effects, steric factors, and reaction conditions in determining product formation and selectivity.
For Friedel-Crafts alkylation, the reaction mechanism proceeds through three distinct phases: electrophile generation, aromatic substitution, and catalyst regeneration [3] [4]. Initial electrophile formation involves coordination of the alkyl halide to the Lewis acid catalyst, creating a polarized complex that can either function as the electrophilic species directly or dissociate to generate a free carbocation intermediate.
The nature of the electrophilic intermediate depends significantly on the structure of the alkyl halide and reaction conditions. Primary alkyl halides typically form tight ion pairs with the Lewis acid, while secondary and tertiary halides favor free carbocation formation [2]. For propanoic acid synthesis, the use of propyl-derived electrophiles requires careful consideration of potential rearrangement pathways that could compromise regioselectivity.
Aromatic substitution proceeds through formation of a σ-complex intermediate, also known as a Wheland intermediate or arenium ion [1]. The methyl substituents on the 2,5-dimethylphenyl ring provide significant electronic activation through hyperconjugative and inductive electron donation, accelerating the rate of electrophilic attack. The regioselectivity of substitution is governed by the combined directing effects of both methyl groups, which activate positions ortho and para to their placement.
Kinetic studies reveal that the aromatic substitution step represents the rate-determining step under typical reaction conditions [3]. Activation parameters determined through temperature-dependent rate measurements indicate activation energies of approximately 45-55 kJ/mol, consistent with electrophilic aromatic substitution mechanisms. The reaction demonstrates second-order kinetics with first-order dependence on both aromatic substrate and electrophilic species concentrations.
Catalyst regeneration occurs through deprotonation of the σ-complex intermediate, typically involving chloride ion as the base when aluminum chloride serves as the catalyst [4]. This step proves rapid under most conditions and does not significantly impact overall reaction rates. The regenerated Lewis acid catalyst maintains activity throughout multiple catalytic cycles, though gradual deactivation may occur through hydrolysis or irreversible complex formation.
Side reaction pathways include polyalkylation, carbocation rearrangement, and aromatic ring deactivation through over-coordination to the Lewis acid catalyst [2]. Polyalkylation becomes significant when the initial alkylation product exhibits greater reactivity than the starting aromatic substrate. The electron-donating methyl groups in 2,5-dimethylphenol increase this susceptibility, requiring careful control of reaction stoichiometry and conditions.
Maximizing synthetic efficiency requires systematic optimization of reaction parameters combined with effective purification strategies that maintain product quality while minimizing losses. Comprehensive optimization studies identify critical variables and their interactions in determining overall process performance.
Substrate concentration optimization reveals a linear relationship between concentration and yield up to approximately 1.0 M, beyond which viscosity effects and mass transfer limitations begin to compromise reaction efficiency [13]. Optimal concentrations of 0.5-1.0 M provide the best balance between volumetric productivity and reaction performance. Higher concentrations also increase the tendency for side reactions and complicate product isolation procedures.
Catalyst-to-substrate ratios require precise optimization to maximize yield while minimizing waste and environmental impact. Studies demonstrate that 1.1-1.2 equivalents of Lewis acid catalyst provide optimal performance, with yields plateauing beyond 1.2 equivalents [3]. Excess catalyst consumption increases process costs and generates additional waste streams requiring treatment.
Temperature optimization identifies 5-15°C as the optimal range, with maximum yields typically achieved at 10°C [13]. This temperature provides sufficient activation for reasonable reaction rates while minimizing thermal side reactions and carbocation rearrangements. Temperature control precision within ±2°C proves critical for reproducible results and consistent product quality.
Reaction time optimization demonstrates optimal performance at 2-3 hours under standard conditions. Shorter reaction times result in incomplete conversion, while extended reaction times beyond 4 hours increase polyalkylation and other side reactions [13]. Real-time monitoring through analytical techniques enables precise endpoint determination and consistent batch-to-batch performance.
Solvent selection significantly impacts both reaction performance and downstream processing requirements. Dichloromethane provides superior yields compared to alternative solvents, delivering approximately 8% improvement over nitrobenzene-based systems [13]. The solvent choice also affects product isolation procedures, with dichloromethane enabling more efficient extraction and purification protocols.
Atmospheric control proves essential for reproducible results, requiring anhydrous conditions and inert atmosphere protection. Moisture contamination leads to catalyst deactivation and reduced yields, while oxygen exposure can promote unwanted oxidation reactions [3]. Rigorous exclusion of moisture (<50 ppm) and oxygen (<10 ppm) ensures consistent reaction performance.
Purification methodology selection depends on required purity levels, scale constraints, and economic considerations. Recrystallization from ethanol provides cost-effective purification for most applications, achieving 95-98% purity with recovery yields of 75-85% [13]. The technique demonstrates excellent scalability and requires minimal specialized equipment.
Column chromatography offers superior purity levels (98-99.5%) but involves higher costs and reduced scalability. Silica gel chromatography using gradient elution with ethyl acetate-hexane solvent systems provides effective separation of product from synthetic impurities and unreacted starting materials. Recovery yields typically range from 80-90% with processing times of 2-4 hours.
Liquid-liquid extraction techniques provide rapid processing with excellent scalability, though achieving high purity levels requires multiple extraction stages. Typical recovery yields exceed 90-95% with processing times of 1-2 hours. The technique proves particularly valuable for initial crude product isolation before subsequent purification steps.
Distillation under reduced pressure enables purification of thermally stable products while preventing decomposition. Operating pressures of 50-200 mmHg at temperatures of 80-120°C provide effective separation with recovery yields of 85-92%. The technique requires careful optimization of distillation parameters to prevent thermal degradation while achieving desired purity levels.
Advanced purification techniques including preparative high-performance liquid chromatography enable achievement of >99.5% purity but suffer from limited scalability and high operating costs. These techniques prove valuable for analytical standard preparation and specialized applications requiring ultra-high purity materials.